2-(Imidazolidin-2-yl)pyridine
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Overview
Description
2-(Imidazolidin-2-yl)pyridine is a heterocyclic compound that features both an imidazolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazolidin-2-yl)pyridine typically involves the condensation of pyridine-2-carbaldehyde with ethylenediamine. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and may require a catalyst to facilitate the process . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2-one derivatives, while reduction may produce reduced imidazolidine compounds.
Scientific Research Applications
2-(Imidazolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Explored for its therapeutic potential in various medical conditions due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(Imidazolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or exhibit biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A related compound with a fused imidazole and pyridine ring system.
Imidazolidine-2-thione: A compound with a similar imidazolidine ring but with a sulfur atom instead of a nitrogen atom.
2,6-Bis(imidazolidin-2-yl)pyridine: A compound with two imidazolidine rings attached to a pyridine ring.
Uniqueness
2-(Imidazolidin-2-yl)pyridine is unique due to its specific combination of an imidazolidine ring and a pyridine ring This structural arrangement provides distinct chemical and biological properties that are not observed in other similar compounds
Properties
CAS No. |
98114-03-5 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-imidazolidin-2-ylpyridine |
InChI |
InChI=1S/C8H11N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8,10-11H,5-6H2 |
InChI Key |
LVKGVBMEMFLZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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